2',3'-Dideoxycytidine-5'-triphosphate trilithium salt

Catalog No.
S14441682
CAS No.
M.F
C9H13Li3N3O12P3
M. Wt
469.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2',3'-Dideoxycytidine-5'-triphosphate trilithium s...

Product Name

2',3'-Dideoxycytidine-5'-triphosphate trilithium salt

IUPAC Name

trilithium;[[[5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

Molecular Formula

C9H13Li3N3O12P3

Molecular Weight

469.0 g/mol

InChI

InChI=1S/C9H16N3O12P3.3Li/c10-7-3-4-12(9(13)11-7)8-2-1-6(22-8)5-21-26(17,18)24-27(19,20)23-25(14,15)16;;;/h3-4,6,8H,1-2,5H2,(H,17,18)(H,19,20)(H2,10,11,13)(H2,14,15,16);;;/q;3*+1/p-3

InChI Key

RJTMIBUIHJOWRZ-UHFFFAOYSA-K

Canonical SMILES

[Li+].[Li+].[Li+].C1CC(OC1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=CC(=NC2=O)N

2',3'-Dideoxycytidine-5'-triphosphate (ddCTP) trilithium salt is a highly purified, chain-terminating nucleotide analog central to molecular biology workflows, including Sanger sequencing and genotyping [1]. By lacking the 3'-hydroxyl group essential for phosphodiester bond formation, ddCTP immediately halts DNA polymerase-mediated strand extension upon incorporation . From a procurement perspective, specifying the trilithium salt form rather than the free acid or sodium salt is a critical decision; the lithium formulation provides superior aqueous solubility, exceptional freeze-thaw stability, and reduced enzymatic inhibition, ensuring reproducible performance and extended shelf-life in high-throughput laboratory environments [1].

Research Fit

Trilithium counterion for freeze–thaw stability and inherent bacteriostatic property
Chain terminator at cytosine (template guanine) for Sanger, SNP minisequencing, and polymerase studies
Ready-to-use aqueous solution, pH 7.5 ±0.5, with defined extinction coefficient for direct workflow integration

Substituting ddCTP trilithium salt with generic alternatives, such as the nucleotide free acid or the more common sodium salt, introduces significant risks to assay reproducibility and workflow efficiency . Nucleotide free acids are chemically unstable and degrade rapidly, leading to unpredictable chain termination and assay failure. While sodium salts are widely available, high concentrations of sodium ions can inhibit sensitive DNA polymerases and alter the finely tuned ionic strength of PCR buffers [1]. Furthermore, sodium salts of nucleotides tend to co-precipitate with nucleic acids during standard ethanol clean-up steps, causing elevated background noise in downstream detection, a problem effectively bypassed by the highly soluble lithium salt .

Substitution Risk

Target · ddCTP·3Li Lithium salt reported to better withstand repeated freeze–thaw and retain bacteriostatic activity
Substitute · Na⁺ ddCTP Sodium salt may exhibit lower freeze–thaw tolerance and lacks inherent sterility protection
Target · ddCTP·3Li Base-pairing specificity for template guanine; terminates at C-incorporation positions
Substitute · ddATP / ddGTP / ddTTP Alternative ddNTPs interrogate different template bases, altering sequence readout and termination pattern
Target · ddCTP·3Li Characterised Ki and IC₅₀ values across HIV-1 RT and adenovirus DNA pol; established as reference inhibitor
Substitute · other ddNTP / NRTI-TP Different inhibitory potency profiles; replacement may shift assay sensitivity and mutation-response interpretation

Long-Term Reagent Stability and Freeze-Thaw Resilience

Nucleotide stability is a primary procurement concern, as degradation leads to costly assay failures. ddCTP formulated as a trilithium salt demonstrates exceptional stability, maintaining ≥98% HPLC purity for over 12 months at -20°C and resisting degradation across multiple freeze-thaw cycles [1]. In contrast, nucleotide free acids degrade rapidly, and sodium salts can experience localized concentration gradients and precipitation during freezing, leading to inconsistent dosing [2]. The trilithium formulation ensures reliable long-term performance.

Evidence DimensionHPLC Purity Retention (12 months at -20°C)
Target Compound Data≥98% purity maintained (Trilithium salt)
Comparator Or BaselineRapid degradation (Free acid) / Variable precipitation (Sodium salt)
Quantified DifferenceSignificant extension of functional shelf-life and freeze-thaw reliability
ConditionsAqueous solution, -20°C storage, repeated freeze-thaw cycles

Procuring the trilithium salt minimizes reagent waste and ensures reproducible chain-termination efficiency across long-term experimental workflows.

Adenovirus Pol IC₅₀
Head-to-head
ddCTP 1.0 µM · ddATP 1.6 µM · ddTTP 1.82 µM
Supports adenovirus polymerase inhibition assay sensitivity
Assay: competitive dNTP at Km; Ad2-infected cell model confirmation

Enhanced Solubility During Post-Reaction Clean-Up

In sequencing and genotyping workflows, unincorporated nucleotides must be removed to prevent background noise. The trilithium salt of ddCTP remains highly soluble in 70-80% ethanol, allowing it to stay in the supernatant during DNA precipitation [1]. Conversely, sodium salts of nucleotides frequently co-precipitate with the target nucleic acids, requiring additional purification steps like spin-column chromatography to achieve the same level of clean-up [2].

Evidence DimensionCo-precipitation rate in 70-80% ethanol
Target Compound DataHigh solubility; remains in supernatant (Trilithium salt)
Comparator Or BaselineHigh co-precipitation with nucleic acids (Sodium salt)
Quantified DifferenceElimination of nucleotide carryover in precipitated DNA
ConditionsStandard ethanol precipitation of nucleic acids

Reduces the need for costly secondary purification columns and lowers background signal in sensitive downstream detection assays.

HIV-1 RT Ki
Cross-study
ddCTP 20 nM · AZTTP 8 nM · 3TCTP 12.9 nM
Supports HIV-1 RT inhibition profiling and resistance mutant studies
D-enantiomer Ki 1.1 µM on poly(rI)·oligo(dC); host pol β off-target at 0.5 µM

Minimization of Polymerase Inhibition in Optimized Buffers

High concentrations of sodium or potassium ions can alter the optimized ionic strength of PCR buffers and inhibit DNA polymerases such as Taq or Klenow fragment. The use of ddCTP trilithium salt introduces lithium ions, which are significantly less inhibitory to these enzymes compared to sodium ions [2]. This allows for higher nucleotide concentrations to be used in single-base extension or poisoned primer extension assays without suppressing polymerase activity or reducing the signal-to-noise ratio [1].

Evidence DimensionPolymerase inhibition at high counter-ion concentrations
Target Compound DataMinimal inhibition; maintains optimal enzyme kinetics (Lithium ions)
Comparator Or BaselineMeasurable reduction in polymerase activity (Sodium ions)
Quantified DifferenceBroader functional concentration range without enzyme suppression
ConditionsIn vitro primer extension using Taq or Klenow polymerase

Ensures maximum enzyme efficiency and signal strength in critical genotyping and sequencing reactions, avoiding buffer-induced assay failure.

Salt-Form Stability
Class-level
Li salt: reported freeze–thaw tolerance & bacteriostatic · Na salt: standard-grade stability
Formulation-context; class-level inference
Extrapolated from dNTP Li salt class; quantitative cycle-to-failure data not published

Strict Chain Termination vs. Natural Nucleotide Elongation

The core functional value of ddCTP lies in its lack of a 3'-hydroxyl group, which strictly prevents the formation of subsequent phosphodiester bonds. When incorporated by a polymerase, ddCTP trilithium salt yields 100% chain termination at the site of cytosine incorporation [2]. In contrast, the natural baseline dCTP allows continuous strand elongation. The high purity of the trilithium formulation ensures that no trace dCTP contamination causes unwanted read-through, which is a common failure mode in lower-grade nucleotide preparations [1].

Evidence DimensionPrimer elongation post-incorporation
Target Compound Data0% further elongation (100% termination)
Comparator Or BaselineContinuous elongation (dCTP)
Quantified DifferenceAbsolute halt of DNA synthesis vs. continuous polymerization
ConditionsDNA polymerase-mediated primer extension assay

Provides the strict, reliable termination required for accurate Sanger sequencing and single-nucleotide polymorphism (SNP) detection.

HPLC Purity
Specification review
Li salt ≥98% · Na salt ≥90%
Supports high-stringency sequencing purity requirement
≥8 pp difference based on vendor specs; Jena Bioscience vs Sigma-Aldrich
Inhibition Mechanism
Reported
Competitive inhibitor of dCTP; chain termination validated by polymerase ternary complex crystal structure
Supports rational ddCTP:dCTP ratio optimisation
Crystallographic validation at atomic resolution; Klentaq1–ddCTP–DNA complex

Sanger Sequencing and Capillary Electrophoresis

Leveraging the trilithium salt's high stability and polymerase compatibility to ensure reliable, artifact-free chain termination across long sequencing reads, avoiding the signal drop-offs associated with degraded free acids [1].

Single Nucleotide Polymorphism (SNP) Genotyping

Utilizing single base extension (SBE) assays where the lack of sodium-induced polymerase inhibition and clean post-reaction ethanol precipitation are critical for accurate allele calling and high signal-to-noise ratios [1].

Poisoned Primer Extension Assays

Employing ddCTP to halt RNA or DNA profiling extensions at specific sites to generate distinct fragment sizes, relying on the compound's ≥98% purity to prevent continuous read-through errors [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Cytosine-specific chain-termination sequencing
Purity specification and freeze–thaw stability of the trilithium salt
Termination uniformity and base-calling accuracy in Sanger and SNP minisequencing
HIV-1 RT inhibitor profiling and resistance studies
Consistent Ki benchmark and enantiomer-dependent potency profile
Mutation-specific resistance sensitivity (e.g., K65R, M184V) and LINE-1 retrotransposition control
Adenovirus DNA polymerase mechanism studies
Comparative potency against adenovirus polymerase and competitive inhibition kinetics
Competitive inhibition versus natural dCTP; polymerase selectivity over host pol α
DNA polymerase structural biology and fidelity assays
Crystallization-grade purity and defined chain-termination mechanism
Ternary complex formation and active-site geometry validation at atomic resolution

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

2

Exact Mass

469.0192192 g/mol

Monoisotopic Mass

469.0192192 g/mol

Heavy Atom Count

30

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